

A Comparative Guide to the Structural Elucidation of Methyl 3-ethyl-2-hydroxybenzoate

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Compound of Interest

Compound Name: **Methyl 3-ethyl-2-hydroxybenzoate**

Cat. No.: **B1514501**

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In the landscape of drug discovery and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to elucidate and confirm the structure of **Methyl 3-ethyl-2-hydroxybenzoate**. We will move beyond a mere recitation of data, focusing instead on the logic of experimental design and the synergy between different analytical methods to build an unassailable structural proof.

The Analytical Challenge: Positional Isomerism

The primary challenge in confirming the structure of **Methyl 3-ethyl-2-hydroxybenzoate** lies in definitively establishing the substitution pattern on the benzene ring. While mass spectrometry can confirm the molecular formula, it cannot, on its own, distinguish between the various possible positional isomers. Therefore, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential.

I. Mass Spectrometry: The First Step in Unraveling the Molecular Formula

Mass spectrometry (MS) serves as the initial analytical checkpoint, providing the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.
- Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ($M+\bullet$).
- Fragmentation: The high internal energy of the molecular ion leads to characteristic fragmentation patterns.
- Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Comparison

For **Methyl 3-ethyl-2-hydroxybenzoate** ($C_{10}H_{12}O_3$), the expected molecular weight is 180.20 g/mol .^[1] The high-resolution mass spectrum should yield a molecular ion peak corresponding to this mass.

Expected Ion	m/z (Predicted)	Significance	Supporting Evidence from Analogous Compounds
[M] ⁺ •	180	Molecular Ion	The molecular weight of the target compound is confirmed by its supplier. [1] [2]
[M - •OCH ₃] ⁺	149	Loss of the methoxy group from the ester.	Fragmentation of esters often involves the loss of the alkoxy group.
[M - COOCH ₃] ⁺	121	Loss of the entire methyl ester group.	This fragmentation is characteristic of methyl esters of aromatic acids. [3]
[C ₆ H ₄ (OH)(C ₂ H ₅)] ⁺	121	Fragment corresponding to the ethylphenol cation.	This indicates the presence of both the ethyl and hydroxyl groups on the aromatic ring.

II. Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

- Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.

Data Interpretation and Comparison

The IR spectrum of **Methyl 3-ethyl-2-hydroxybenzoate** is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibrational Mode	Supporting Evidence from Analogous Compounds
O-H (hydroxyl)	3400-3100 (broad)	Stretching	Broad O-H stretching is characteristic of phenols. [4]
C-H (aromatic)	3100-3000	Stretching	Aromatic C-H stretches appear just above 3000 cm ⁻¹ .
C-H (aliphatic)	3000-2850	Stretching	C-H stretches of the methyl and ethyl groups.
C=O (ester)	1735-1715	Stretching	The carbonyl stretch of an aromatic ester. [5]
C=C (aromatic)	1600-1450	Stretching	Characteristic aromatic ring vibrations.

III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms and their spatial

relationships. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous structural assignment.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: 5-10 mg of the sample is dissolved in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- Data Acquisition: A suite of NMR spectra (^1H , ^{13}C , COSY, HSQC, HMBC) is acquired on a high-field NMR spectrometer.

^1H NMR: Mapping the Proton Environment

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Proton(s)	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale and Supporting Evidence
-OH	~5-7	Singlet (broad)	1H	The chemical shift of phenolic protons can vary and they often appear as broad singlets.[6]
Ar-H	6.8-7.8	Doublet, Triplet, Doublet	3H	The three aromatic protons will have distinct chemical shifts and coupling patterns depending on their position relative to the substituents.
-OCH ₃	~3.9	Singlet	3H	The methyl ester protons are deshielded by the adjacent oxygen and appear as a singlet.[7]
-CH ₂ CH ₃	~2.7	Quartet	2H	The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons.
-CH ₂ CH ₃	~1.2	Triplet	3H	The methyl protons of the

ethyl group are split into a triplet by the adjacent methylene protons.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

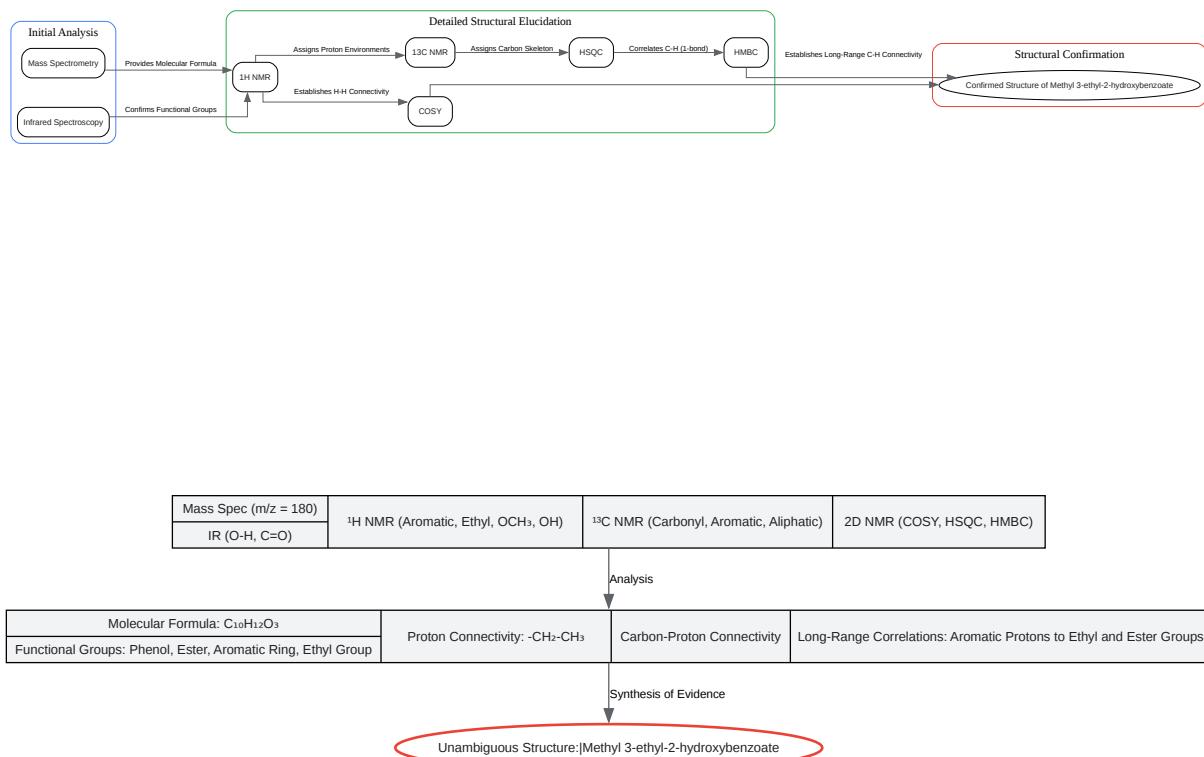
Carbon(s)	Expected Chemical Shift (δ , ppm)	Rationale and Supporting Evidence
C=O (ester)	~170	The carbonyl carbon of the ester is highly deshielded. [7]
Ar-C (substituted)	110-160	The chemical shifts of the aromatic carbons are influenced by the attached substituents.
Ar-C-H	115-130	Aromatic carbons bonded to hydrogen.
-OCH ₃	~52	The carbon of the methyl ester. [7]
-CH ₂ CH ₃	~22	The methylene carbon of the ethyl group.
-CH ₂ CH ₃	~14	The methyl carbon of the ethyl group.

2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, which ultimately confirms the substitution pattern.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for confirming the substitution pattern. For example, correlations would be expected between the aromatic protons and the carbons of the ethyl and ester groups.

Workflow for Structural Confirmation



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